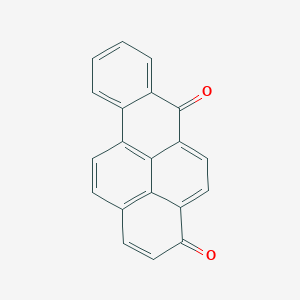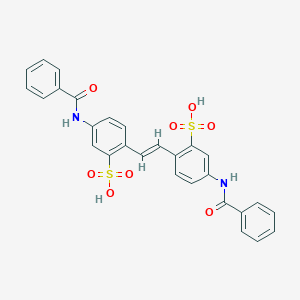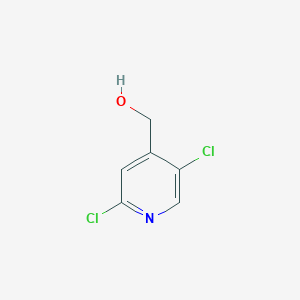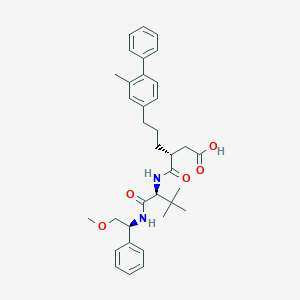
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide often involves the treatment of bromo-(trifluoromethoxy)benzene derivatives with various reagents. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to different phenyllithium intermediates, which can undergo further reactions to yield compounds with trifluoromethoxy and bromo substituents (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and electron diffraction studies, provide insights into the geometry and conformation of compounds. For instance, studies on related brominated compounds reveal specific bond lengths and angles critical for understanding the structural aspects of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide derivatives (Sadova et al., 1976).
Chemical Reactions and Properties
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is a versatile compound in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, to synthesize complex molecules. For example, the sodium dithionite-initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene leads to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane, highlighting the reactivity of similar bromo-(trifluoromethoxy)benzyl compounds (Dmowski et al., 2009).
Physical Properties Analysis
Physical properties, such as density, melting point, and thermal stability, are crucial for handling and application in synthesis. These properties are determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable data for researchers working with these compounds (Kim & Shreeve, 2004).
科学的研究の応用
Nucleophilic Substitution and Trifluoromethoxylation
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide serves as a key intermediate in nucleophilic substitution reactions. For instance, the trifluoromethoxy group can be introduced into aliphatic substrates via nucleophilic displacement of activated bromides, such as benzyl and cinnamyl bromide, leading to the formation of aliphatic trifluoromethyl ethers. This demonstrates a method for the direct trifluoromethoxylation of substrates, expanding the toolkit for introducing fluorinated motifs into organic molecules, which are highly sought after in pharmaceuticals and agrochemicals due to their electron-withdrawing nature and ability to enhance lipophilicity (Marrec et al., 2010).
Aryne Chemistry and Organic Synthesis
The compound also finds application in aryne chemistry, where it is involved in generating 1,2-dehydro-arynes, which are highly reactive intermediates. These arynes can undergo cycloaddition reactions with furan to produce naphthalene derivatives. This pathway illustrates the versatility of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide in synthesizing complex organic structures and highlights its utility in constructing aromatic compounds with diverse substitution patterns, offering new approaches for synthesizing trifluoromethoxylated aromatic compounds (Schlosser & Castagnetti, 2001).
Advanced Organic Synthesis Techniques
Further research has demonstrated the utility of 2,6-dichloro-4-(trifluoromethoxy)benzyl bromide in advanced organic synthesis techniques, such as the development of new reagents for trifluoromethoxylation. These reagents enable the efficient introduction of trifluoromethoxy groups into organic molecules, a challenging task due to the instability of the trifluoromethoxide anion. The development of these reagents broadens the scope of trifluoromethoxylation reactions, making them more accessible for the synthesis of fluorinated organic compounds, which are crucial in the development of pharmaceuticals and agrochemicals due to their unique properties (Duran-Camacho et al., 2021).
Photocatalytic Applications
The compound's role extends to photocatalytic applications, where it participates in the synthesis of benzyl bromides through photocatalytic oxidative bromination. This highlights its importance in green chemistry by enabling reactions under mild conditions and using less hazardous reagents. Such advancements in photocatalytic methods contribute to more sustainable and environmentally friendly synthetic processes, emphasizing the compound's utility in developing novel synthetic methodologies (Liu et al., 2022).
Safety And Hazards
特性
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKYFQGUSHCIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

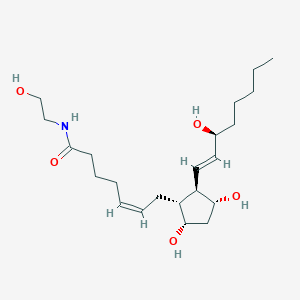
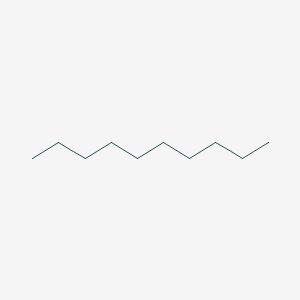
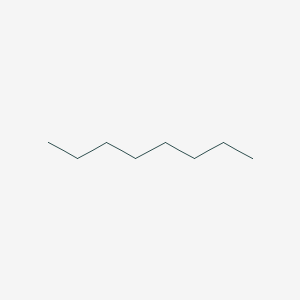
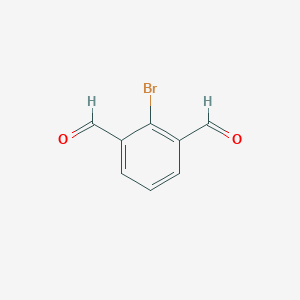
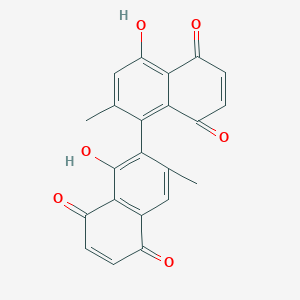
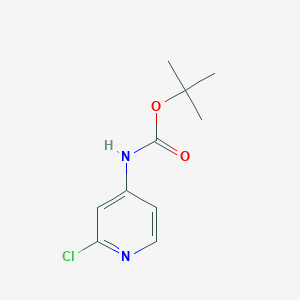
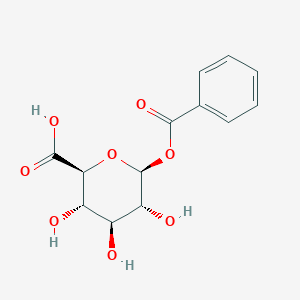
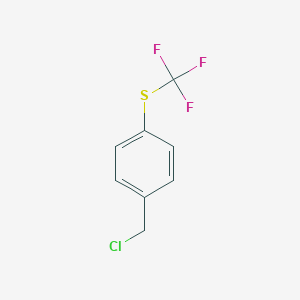

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
